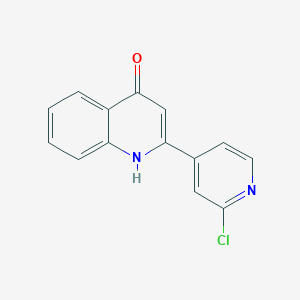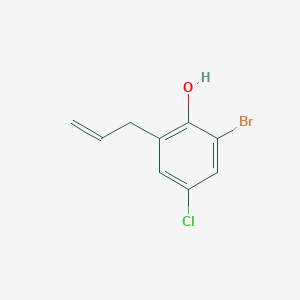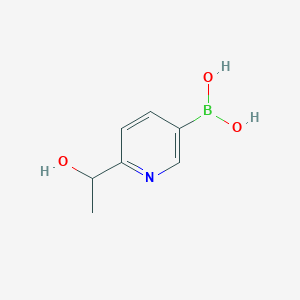
2-(2-chloropyridin-4-yl)-1H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloropyridin-4-yl)-1H-quinolin-4-one is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring fused with a pyridine ring, where the pyridine ring is substituted with a chlorine atom at the 2-position and a hydroxyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloropyridin-4-yl)-1H-quinolin-4-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-chloro-4-pyridinecarboxaldehyde and 2-aminobenzyl alcohol in the presence of a base can lead to the formation of the desired quinoline derivative. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-chloropyridin-4-yl)-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a dihydroquinoline derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Applications De Recherche Scientifique
2-(2-chloropyridin-4-yl)-1H-quinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(2-chloropyridin-4-yl)-1H-quinolin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and hydroxyl groups can influence its binding affinity and specificity. The compound may also interact with cellular pathways, affecting processes such as cell proliferation or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-pyridinyl-methanol: A related compound with a similar pyridine ring but different functional groups.
2-Chloro-4-hydrazinopyridine: Another related compound with a hydrazine group instead of a hydroxyl group.
Uniqueness
2-(2-chloropyridin-4-yl)-1H-quinolin-4-one is unique due to its specific substitution pattern and the presence of both a quinoline and pyridine ring. This structural arrangement can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H9ClN2O |
|---|---|
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
2-(2-chloropyridin-4-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C14H9ClN2O/c15-14-7-9(5-6-16-14)12-8-13(18)10-3-1-2-4-11(10)17-12/h1-8H,(H,17,18) |
Clé InChI |
OEGMTFRNUKJZNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC(=NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-cyclopropyl-6-hydroxy-2-methylbenzo[b]thiophene-3-carboxamide](/img/structure/B8631602.png)

![1-Ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B8631604.png)


